Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
Description
Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- is a useful research compound. Its molecular formula is C43H42NOP and its molecular weight is 619.789. The purity is usually 95%.
BenchChem offers high-quality Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Oxazole derivatives, particularly the compound Oxazole, 2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant case studies.
Overview of Oxazole Compounds
Oxazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They are recognized for their role in various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxazoles allow them to interact with biological targets effectively, making them valuable in drug discovery.
Key Biological Activities
-
Antimicrobial Activity :
Oxazole derivatives have shown promising antimicrobial properties against a range of pathogens. Studies indicate that modifications in the oxazole structure can enhance antibacterial efficacy.The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against common bacterial strains .Compound MIC (µg/ml) Target Organism 5 3.12 Escherichia coli 6 1.56 Staphylococcus aureus 7 6.25 Bacillus subtilis Ceftazidime 200 Reference Drug -
Anticancer Activity :
Several oxazole derivatives have been evaluated for their anticancer potential. The introduction of specific substituents has been correlated with enhanced cytotoxicity against various cancer cell lines. -
Anti-inflammatory Properties :
Oxazole compounds have also been investigated for their anti-inflammatory effects. They inhibit key inflammatory pathways and cytokine production. -
Antiviral Activity :
Certain oxazole derivatives have demonstrated antiviral properties against viruses such as HIV and influenza.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxazole ring can lead to significant changes in potency and selectivity.
Key Structural Features Influencing Activity
- Substituents on the Oxazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
- Phosphino Groups : As seen in the compound under review, phosphino substituents can improve binding affinity to biological targets .
- Stereochemistry : The stereochemical configuration plays a crucial role in determining the pharmacological profile of these compounds.
Properties
IUPAC Name |
[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVLVUWPNHHMAS-NKTCMXKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475079 | |
Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913829-90-0 | |
Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-dimethylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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